molecular formula C29H19Cl3N2O2 B5355530 [(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate

[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate

Cat. No.: B5355530
M. Wt: 533.8 g/mol
InChI Key: JSRDAQDLZJOFJU-WPWMEQJKSA-N
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Description

[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate is a complex organic compound characterized by its unique structure, which includes multiple chlorophenyl and benzimidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of chlorophenyl groups through electrophilic aromatic substitution reactions. The final step involves the esterification of the benzimidazole derivative with 2-chlorobenzoic acid under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.

Scientific Research Applications

[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of [(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H19Cl3N2O2/c30-20-15-13-19(14-16-20)18-34-26-12-6-5-11-25(26)33-28(34)17-27(21-7-1-3-9-23(21)31)36-29(35)22-8-2-4-10-24(22)32/h1-17H,18H2/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRDAQDLZJOFJU-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)OC(=O)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C(=C\C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl)/OC(=O)C5=CC=CC=C5Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H19Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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